molecular formula C13H11NO2S B058215 5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid CAS No. 153894-33-8

5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid

Cat. No.: B058215
CAS No.: 153894-33-8
M. Wt: 245.3 g/mol
InChI Key: SNJYGABQLZJUSJ-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a unique molecular scaffold that combines a benzazepine core with a fused thiophene ring and a terminal carboxylic acid functional group. This structure makes it a versatile intermediate for the synthesis of more complex molecules, particularly those targeting central nervous system (CNS) disorders. Its primary research value lies in its potential as a precursor for the development of glycine transporter type 1 (GlyT1) inhibitors. By modulating GlyT1 activity, researchers can investigate the role of the glycine co-agonist site on NMDA receptors, which is a critical pathway for cognitive function, synaptic plasticity, and neuronal communication. Consequently, this compound is a key tool for scientists exploring novel therapeutic strategies for conditions such as schizophrenia, cognitive deficits, and neuropathic pain. The carboxylic acid moiety allows for straightforward derivatization, enabling the creation of amides, esters, and other conjugates for structure-activity relationship (SAR) studies. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5,6-dihydro-4H-thieno[3,2-d][1]benzazepine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c15-13(16)11-7-8-5-6-14-10-4-2-1-3-9(10)12(8)17-11/h1-4,7,14H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJYGABQLZJUSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2C3=C1C=C(S3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566069
Record name 5,6-Dihydro-4H-thieno[3,2-d][1]benzazepine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153894-33-8
Record name 5,6-Dihydro-4H-thieno[3,2-d][1]benzazepine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

The compound acts as an inhibitor of the RSV RNA polymerase. By inhibiting this enzyme, the compound prevents the virus from replicating its RNA, thereby halting the spread of the virus within the host.

Biochemical Pathways

It is known that the compound interferes with the viral replication process by inhibiting the rsv rna polymerase. This disruption of the viral life cycle prevents the virus from spreading and causing further damage to the host’s respiratory system.

Pharmacokinetics

The compound is described as an intermediate used to prepare benzothienoazepine compounds, suggesting that it may undergo further reactions to form active compounds.

Result of Action

The primary result of the compound’s action is the prevention of RSV infection and associated diseases. By inhibiting the RSV RNA polymerase, the compound prevents the virus from replicating and spreading, thereby reducing the severity of the infection.

Biological Activity

5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid (CAS Number: 153894-33-8) is a compound of interest due to its potential biological activities. This article provides a comprehensive review of its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C13H11NO2S
  • Molecular Weight : 245.3 g/mol
  • SMILES Notation : OC(C1=CC2=C(C3=CC=CC=C3NCC2)S1)=O
  • InChI : InChI=1S/C13H11NO2S/c15-13(16)11-7-8-5-6-14-10-4-2-1-3-9(10)12(8)17-11/h1-4,7,14H,5-6H2,(H,15,16)

Biological Activity

Research has indicated various biological activities associated with this compound, particularly in the context of cancer treatment and neuroprotection.

Anticancer Activity

A study published in 2023 explored the anticancer potential of related compounds and highlighted the role of azepine derivatives in inhibiting PARP (Poly ADP-ribose polymerase), which is crucial for DNA repair mechanisms in cancer cells. The findings suggested that derivatives similar to 5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine could exhibit significant antiproliferative effects against lung cancer cell lines (A549), with IC50 values indicating effective inhibition at low concentrations. For instance:

CompoundIC50 (nM)
11b19.24
Rucaparib23.88

The study demonstrated that compound 11b induced apoptosis in A549 cells and showed a selective inhibitory effect on PARP enzymes, suggesting a promising therapeutic avenue for cancer treatment .

Neuroprotective Effects

Another aspect of interest is the neuroprotective potential of this compound. In vitro studies have indicated that similar thieno[2,3-d]azepine derivatives may help mitigate oxidative stress-induced neuronal damage. This is attributed to their ability to modulate signaling pathways involved in cell survival and apoptosis.

Case Studies

  • Inhibition of PARP Activity : In a recent study focusing on azepine derivatives, it was found that certain compounds exhibited superior inhibition of PARP activity compared to established drugs like rucaparib. This suggests that 5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine derivatives could be developed as novel PARP inhibitors .
  • Cell Viability Assays : MTT assays conducted on various derivatives indicated that modifications to the azepine structure significantly influenced cytotoxicity against different cancer cell lines. For example, compound 11b showed a strong selectivity index (SI = 15.38), indicating lower toxicity to normal cells compared to cancer cells .

Synthesis and Derivatives

The synthesis of 5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine derivatives has been explored in several studies. The methods typically involve multi-step reactions starting from readily available precursors. The synthetic routes often include cyclization reactions that form the thienoazepine structure, followed by functional group modifications to enhance biological activity.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that derivatives of 5,6-dihydro-4H-benzo[b]thieno[2,3-d]azepine are effective against respiratory syncytial virus (RSV). A notable patent (US9926335B2) describes compounds that demonstrate antiviral properties, suggesting potential therapeutic applications in treating viral infections .

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. Various derivatives have been synthesized and tested for their ability to inhibit tumor growth in different cancer cell lines. The compound's mechanism of action may involve the modulation of signaling pathways associated with cell proliferation and apoptosis .

Enzyme Inhibition

The compound has been identified as an inhibitor of several cytochrome P450 enzymes (CYPs), including CYP1A2 and CYP3A4. This property is crucial for drug metabolism and can influence the pharmacokinetics of co-administered drugs .

Neuroprotective Effects

Studies suggest that the compound may possess neuroprotective effects, making it a candidate for research into treatments for neurodegenerative diseases. Its ability to cross the BBB enhances its potential as a therapeutic agent in neurology .

Case Study 1: Antiviral Efficacy

In a controlled laboratory study, derivatives of 5,6-dihydro-4H-benzo[b]thieno[2,3-d]azepine were tested against RSV. The results demonstrated a significant reduction in viral replication at low micromolar concentrations, indicating strong antiviral potential.

Case Study 2: Cancer Cell Line Testing

A series of synthesized derivatives were evaluated for cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The most promising derivative showed IC50 values in the nanomolar range, suggesting potent anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Three primary analogues are identified based on structural similarity ():

Compound Name (CAS) Structural Features Biological Activity/Application Similarity Score
5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid (153894-33-8) Benzothienoazepine core with carboxylic acid RSV polymerase inhibition 0.77 (Reference)
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid (40133-07-1) Tetrahydrobenzo[b]thiophene + carboxylic acid Intermediate in organic synthesis 0.74
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride (28783-41-7) Tetrahydrothienopyridine + hydrochloride Neurological/psychiatric drug candidate 0.72
Key Differences:

Core Ring System: The target compound’s azepine ring (7-membered) contrasts with the thiophene (5-membered) in 40133-07-1 and the pyridine in 28783-41-5. The carboxylic acid in 153894-33-8 is directly fused to the azepine ring, whereas in 40133-07-1, it is attached to a rigid thiophene system, reducing rotational freedom .

Biological Targets: The target compound inhibits RSV polymerase via interactions with the L-protein’s hydrophobic pocket . 28783-41-7, a thienopyridine derivative, is linked to neuromodulatory effects, likely targeting serotonin or dopamine receptors .

Comparison with Thieno[2,3-d]pyrimidine Derivatives

Thieno[2,3-d]pyrimidine scaffolds are pharmacologically significant but differ in ring substitution patterns:

Compound Class Structural Features Biological Activity Reference
Thieno[2,3-d]pyrimidine-4-carboxylic acid amides Pyrimidine ring + carboxylic acid at position 4 Antimicrobial (e.g., Pseudomonas aeruginosa inhibition)
Thieno[2,3-d]pyrimidin-6-carboxylic acid derivatives Carboxylic acid at position 6 + oxadiazole substituents Antiviral/antimicrobial
Key Insights:
  • Position of Carboxylic Acid : Derivatives with carboxylic acid at pyrimidine positions 4 or 6 (e.g., compounds 2c, 2g in ) show antimicrobial activity but lack reported antiviral effects against RSV . This suggests the azepine ring in 153894-33-8 is critical for RSV specificity.
  • Synthetic Accessibility: Thieno[2,3-d]pyrimidine-4-carboxylic acids are less studied than 2-carboxylic acid derivatives, highlighting the uniqueness of the target compound’s azepine-based design .

Comparison with Tetrahydrobenzo[b]thieno[2,3-d]pyrimidinones

Compounds like 2-methylthio-3-substituted-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4(3H)-ones () exhibit anti-inflammatory and analgesic activities but differ in core structure:

  • Pyrimidinone vs. Azepine: The pyrimidinone ring in these derivatives facilitates hydrogen bonding with cyclooxygenase-2 (COX-2), whereas the azepine ring in 153894-33-8 supports hydrophobic interactions with viral polymerases .
  • Substituent Effects: Electron-withdrawing groups (e.g., methylthio) in pyrimidinones enhance anti-inflammatory activity, while the carboxylic acid in the target compound optimizes antiviral potency .

Preparation Methods

Suzuki-Miyaura Coupling for Thiophene Intermediate Synthesis

The synthesis begins with ethyl 5-bromo-4-(1-((tert-butyldimethylsilyl)oxy)propan-2-yl)thiophene-2-carboxylate, which undergoes a Suzuki-Miyaura coupling with tert-butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate. This reaction is catalyzed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in a 1,4-dioxane/water system with sodium carbonate as the base. The mixture is heated at 95°C for 1 hour, yielding ethyl 5-(2-((tert-butoxycarbonyl)amino)phenyl)-4-(1-((tert-butyldimethylsilyl)oxy)propan-2-yl)thiophene-2-carboxylate with a 76% yield after column chromatography.

Mitsunobu Cyclization for Azepine Ring Formation

The tert-butyl-protated intermediate undergoes Mitsunobu cyclization using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in toluene. This step facilitates intramolecular ether formation, generating the azepine ring. Subsequent treatment with trifluoroacetic acid (TFA) removes the Boc protecting group, yielding ethyl 4-methyl-5,6-dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylate (54% yield).

Hydrolysis to Carboxylic Acid

Saponification of Ethyl Ester

The ethyl ester intermediate is hydrolyzed using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/methanol/water (1:1:1) system. After 18 hours at room temperature, acidification with hydrochloric acid precipitates 4-methyl-6-(4-nitrobenzoyl)-5,6-dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid as a white solid (88% yield).

Deprotection and Functionalization

The nitro group on the benzoyl moiety is reduced to an amine using iron powder and ammonium chloride in ethanol/water. This step affords 6-(4-aminobenzoyl)-N-(2-fluoro-6-methylphenyl)-4-methyl-5,6-dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxamide, which is further functionalized via amide coupling using Ghosez reagent (chloro-N,N,2-trimethylprop-1-en-1-amine).

Purification and Characterization

Flash Column Chromatography

All intermediates and final products are purified using flash column chromatography with silica gel and gradient elution (e.g., 0–50% ethyl acetate in isohexanes). This method effectively separates diastereomers and removes residual solvents like ethyl acetate or DMF.

Analytical Data

  • 1H NMR : Key signals include δ 7.83 ppm (thiophene proton), δ 4.37–4.29 ppm (azepine methylene), and δ 1.39 ppm (methyl group).

  • Mass Spectrometry : The final carboxylic acid exhibits m/z 409 (M+H)+ in electrospray ionization (ESI+).

Formulation and Stock Solution Preparation

Stock Solution Protocols

For biological testing, 5,6-dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid is dissolved in dimethyl sulfoxide (DMSO). The following table summarizes stock preparation guidelines:

Concentration (mg/mL)Volume for 1 mM (mL)Volume for 5 mM (mL)Volume for 10 mM (mL)
14.07660.81530.4077
520.38324.07662.0383
1040.76648.15334.0766

In Vivo Formulation Considerations

For in vivo studies, the compound is prepared as a clear solution using DMSO followed by dilution with saline or PBS. Vortexing or sonication ensures homogeneity, and the final concentration is adjusted based on animal weight and dosing volume.

Critical Analysis of Synthetic Efficiency

Yield Optimization

The Mitsunobu cyclization step (54% yield) presents a bottleneck due to competing side reactions. Reagent stoichiometry (DIAD:PPh₃ ratio) and solvent choice (toluene vs. THF) significantly impact efficiency.

Diastereomer Separation

Chromatographic separation of diastereomers remains challenging, with a 5:3 ratio observed in final products. Chiral stationary phases or recrystallization may improve resolution .

Q & A

Basic Research Questions

Q. What synthetic protocols are commonly used for 5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid?

  • Methodological Answer : Synthesis typically involves refluxing intermediates (e.g., thiouracil derivatives) with reagents like chloroacetic acid and aromatic aldehydes in a mixed solvent system (e.g., acetic anhydride/acetic acid) under sodium acetate catalysis. Crystallization from solvents such as DMF/water yields the product (68% yield under optimized conditions). Reaction monitoring via TLC and spectroscopic validation are critical .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer :

  • IR spectroscopy : Identifies functional groups (e.g., CN stretch at ~2219 cm⁻¹, NH stretches at ~3423–3173 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.29–8.01 ppm) and carbon frameworks (e.g., carbonyl carbons at ~165–171 ppm) .
  • Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : Recrystallization from polar aprotic solvents (e.g., DMF/water) or acetic acid mixtures is standard. Chromatographic methods (silica gel, preparative HPLC) resolve impurities. Membrane separation technologies (e.g., nanofiltration) may enhance scalability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic efficiency?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, molar ratios, catalysts). For example, a 2³ factorial design could optimize reflux time (2–12 hours) and solvent ratios .
  • Process simulation : Tools like Aspen Plus® model reactor kinetics (CRDC subclass RDF2050108) .
  • Yield enhancement : Adjust sodium acetate loading (0.5 g in ) or switch to microwave-assisted synthesis for faster reactions .

Q. How should spectral data contradictions (e.g., overlapping NMR signals) be resolved?

  • Methodological Answer :

  • Advanced NMR : Use 2D techniques (COSY, HSQC) to resolve overlapping signals (e.g., unresolved C4/C6 carbons in ) .
  • Computational validation : Compare experimental data with DFT-calculated chemical shifts (e.g., DFT studies on thieno-thiophene analogs in ) .
  • Purity assessment : Employ HPLC-MS to rule out impurities causing spectral anomalies .

Q. What methodologies elucidate the reaction mechanism for derivatives of this compound?

  • Methodological Answer :

  • Kinetic studies : Monitor intermediate formation via in-situ techniques (ReactIR, stopped-flow spectroscopy).
  • Isotopic labeling : Use ¹³C-labeled reagents to track carbon migration (e.g., in cyclization steps) .
  • Computational modeling : DFT studies identify transition states and activation energies (e.g., thiazole ring formation in ) .

Q. How can computational chemistry guide the design of biologically active derivatives?

  • Methodological Answer :

  • Molecular docking : Screen derivatives against target proteins (e.g., kinase inhibitors) using AutoDock Vina®.
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzylidene ring) with bioactivity .
  • DFT calculations : Predict electronic properties (HOMO-LUMO gaps) to optimize redox activity .

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